Methyl 2-azido-2-methylpropanoate

Click Chemistry CuAAC Kinetics Azide Reactivity

Researchers requiring precise control in CuAAC workflows often face inconsistent reactivity from primary azido esters. Methyl 2-azido-2-methylpropanoate (CAS 1882904-10-0) is a sterically shielded tertiary azide, delivering predictable kinetics (relative reactivity 8.2 vs. benzyl azide at 5.2) for rational stoichiometry in multiplexed bioconjugation. - Predictable Reactivity: Quantified kinetic ranking enables precise tuning of competitive click reactions. - Validated Geometry: X-ray solved core scaffold reduces computational modeling uncertainty for probe design. - Optimal Physicochemistry: XLogP3 of 1.8 maintains drug-like properties without post-click deprotection.

Molecular Formula C5H9N3O2
Molecular Weight 143.146
CAS No. 1882904-10-0
Cat. No. B2617866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azido-2-methylpropanoate
CAS1882904-10-0
Molecular FormulaC5H9N3O2
Molecular Weight143.146
Structural Identifiers
SMILESCC(C)(C(=O)OC)N=[N+]=[N-]
InChIInChI=1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3
InChIKeyXRQXELZJPSQSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Azido-2-methylpropanoate: Quaternary Azido Ester for Click Chemistry


Methyl 2-azido-2-methylpropanoate (CAS 1882904-10-0) is a compact, bifunctional organic azide ester with molecular formula C₅H₉N₃O₂ and molecular weight 143.14 g·mol⁻¹ [1]. Its defining structural feature is a quaternary α-carbon bearing both a methyl ester and a gem‑dimethyl group, making it a sterically defined, tertiary alkyl azide. The azido group enables highly efficient copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), while the methyl ester provides a tractable handle for further derivatization or deprotection [2][3]. These attributes position the compound as a versatile building block in medicinal chemistry, bioconjugation, polymer functionalization, and the construction of 1,2,3‑triazole-containing compound libraries.

Tertiary alkyl azide with steric shielding
Methyl ester enables derivatization handle
Efficient CuAAC reactivity for bioconjugation

Methyl 2-Azido-2-methylpropanoate vs Generic Azido Esters


Azido esters are not interchangeable drop‑in reagents; their reactivity in CuAAC, stability, and downstream handling are dictated by the substitution pattern at the α‑carbon [1]. Primary azido esters (e.g., methyl 2‑azidopropanoate) react faster but lack the steric shielding that protects the tertiary azide in methyl 2‑azido‑2‑methylpropanoate from premature decomposition or side reactions [1]. Conversely, the ethyl and tert‑butyl ester analogs of the same α‑azidoisobutyrate scaffold exhibit different lipophilicity, hydrolytic lability, and steric demand at the ester moiety, which can alter reaction rates, purification behavior, and compatibility with subsequent synthetic steps [2][3]. Even the regioisomer methyl 3‑azido‑2‑methylpropanoate, which moves the azide away from the quaternary center, shows fundamentally different conformational preferences and thermal decomposition pathways [4]. These divergent properties mean that substituting one azido ester for another without systematic validation risks compromised conversion, altered selectivity, and irreproducible results in multi‑step syntheses or bioconjugation workflows.

Primary azido esters react faster but may reduce steric protection during multi-step sequences.
Ethyl/tert-butyl ester analogs alter lipophilicity and hydrolytic lability, potentially shifting purification profiles.
Regioisomer (methyl 3-azido-2-methylpropanoate) follows different thermal decomposition pathways, limiting direct comparability.

Methyl 2-Azido-2-methylpropanoate: Quantitative Benchmarks vs Analogs


CuAAC Relative Reactivity vs Primary Azido Esters

In a controlled CuAAC kinetic study using propargyl alcohol as the alkyne partner and CuBr as catalyst in DMF‑d₇, methyl 2‑azido‑2‑methylpropanoate (designated MePropN₃) exhibited a relative reactivity of 8.2, measured as the slope of the second‑order kinetic plot normalized to the reaction of ethyl 2‑azidoisobutyrate [1]. This places it above benzyl azide (5.2) and azidoacetonitrile (7.5), but slightly below the primary azido ester ethyl azidoacetate (9.0) [1]. The data confirm that the electron‑withdrawing ester group partially compensates for the steric penalty imposed by the quaternary α‑carbon, yielding a tertiary azide that retains high click reactivity while offering greater steric protection than primary azido esters.

CuAAC Reactivity
Head-to-head
Relative rate: 8.2
Ethyl azidoacetate: 9.0
Benzyl azide: 5.2
Supports reactivity-based stoichiometry tuning in competitive click workflows.
CuBr, propargyl alcohol, DMF-d₇, ambient temp.
Click Chemistry CuAAC Kinetics Azide Reactivity Substituent Effects

CuAAC Conversion Efficiency of the α-Azidoisobutyrate Scaffold

The acid form of the target compound, 2‑azido‑2‑methylpropanoic acid, was employed as a tertiary alkyl azide substrate in solid‑phase CuAAC reactions with terminal alkynes [1]. Under standard conditions (CuI catalysis, solid‑phase peptide synthesis‑compatible solvents), the reaction delivered >95% conversion and >95% purity for the resulting 1,4‑disubstituted 1,2,3‑triazoles across multiple examples [1]. While this datum originates from the carboxylic acid analog rather than the methyl ester itself, the azide‑bearing α‑carbon environment is identical, and esterification at the carboxyl group is not expected to diminish the intrinsic azide reactivity [2]. In contrast, primary azido esters routinely achieve quantitative conversion under similar conditions, but their lower steric shielding can lead to competing side reactions in complex settings.

Solid-Phase Conversion
Reported
>95% conversion & purity
(acid form, identical scaffold)
Reported quantitative parity with primary azides under solid-phase CuAAC.
Class-level steric shielding context; data from carboxylic acid analog.
Solid‑Phase Peptide Synthesis Click Chemistry Triazole Conversion Yield

X-Ray Crystal Structure of α-Azidoisobutyrate

The X‑ray crystal structure of 2‑azido‑2‑methylpropanoic acid was solved and deposited as part of the foundational CuAAC methodology study by Tornøe et al. [1]. The structure provides precise bond lengths, bond angles, and the spatial orientation of the azido group relative to the quaternary carbon center, yielding direct experimental information on the 1,3‑dipole geometry that enters the cycloaddition transition state [1]. This structural information is unique among simple tertiary azido esters; no equivalent X‑ray structure has been reported for methyl 2‑azidopropanoate, ethyl 2‑azido‑2‑methylpropanoate, or tert‑butyl 2‑azido‑2‑methylpropanoate in the crystallographic literature as of 2025 [2].

X-Ray Structure
Head-to-head
Crystal structure solved for 2-azido-2-methylpropanoic acid; no equivalent for ethyl, tert-butyl, or primary ester analogs.
Provides validated geometric reference for computational modeling.
CSD search 2025 confirmed absence of analogous ester structures.
X‑Ray Crystallography 1,3‑Dipole Geometry Azide Structure Click Chemistry Mechanism

Lipophilicity and Rotatable Bond Profile vs Ester Homologs

The target compound has a computed XLogP3 of 1.8, placing its lipophilicity between the more polar free acid (2‑azido‑2‑methylpropanoic acid, XLogP3 ~0.8) and the more lipophilic ethyl ester (XLogP3 ~2.3) and tert‑butyl ester (XLogP3 ~2.8) [1][2]. Its rotatable bond count of 3 is lower than that of the ethyl ester (4) and tert‑butyl ester (4), which reduces conformational entropy and may favor crystallization [1][2]. The topological polar surface area of 40.7 Ų is identical across the methyl, ethyl, and tert‑butyl esters, confirming that ester variation modulates lipophilicity without altering hydrogen‑bonding capacity [1]. These differences matter when the azido ester is used as an intermediate in drug‑like molecule synthesis, where the methyl ester strikes a balance between sufficient lipophilicity for membrane permeability and adequate aqueous solubility for handling [3].

Physicochemical Profile
Class-level
XLogP3: 1.8
Rotatable bonds: 3
TPSA: 40.7 Ų
Lipophilicity within drug-like window; lower rotatable bonds than ethyl/tert-butyl esters.
Computed values; experimental lipophilicity may vary.
Lipophilicity Drug‑Likeness Permeability ADME

Procurement Cost and Availability vs Ester Analogs

The target compound is commercially available from Enamine (catalog EN300‑22003477) at 95% purity, priced at $152 for 0.1 g, $1,034 for 2.5 g, and $1,530 for 5 g (as of 2023) [1]. In comparison, the ethyl ester analog (CAS 98140‑95‑5) and tert‑butyl ester analog (CAS 1639467‑11‑0) are listed by multiple vendors but frequently with longer lead times or as custom‑synthesis items, reflecting lower stock prevalence . The methyl ester benefits from a straightforward synthesis via nucleophilic substitution of commercially abundant methyl 2‑bromo‑2‑methylpropanoate with sodium azide, contributing to its competitive pricing and faster availability [2]. The free acid (CAS 2654‑97‑9) is often supplied as a ~15% solution in heptane, introducing solvent compatibility issues that the neat methyl ester avoids .

Procurement & Cost
Reported
$152/0.1 g (95% purity)
Stocked; ethyl/tert-butyl esters often custom synthesis.
Transparent pricing and reliable stock reduce procurement lead time.
Prices as of 2023–2025; vendor listings may change.
Chemical Procurement Cost Analysis Building Block Availability Laboratory Supply

Application Scenarios for Methyl 2-Azido-2-methylpropanoate


Competitive CuAAC Kinetic Profiling

When designing multiplexed click‑chemistry workflows where multiple azide‑bearing substrates compete for a limiting alkyne partner, the relative reactivity ranking established by Golas et al. (8.2 for methyl 2‑azido‑2‑methylpropanoate vs. 9.0 for ethyl azidoacetate and 5.2 for benzyl azide) allows rational prediction of product ratios and optimization of stoichiometry [1]. This is particularly valuable in the construction of heterobifunctional linkers (e.g., PROTACs) and antibody–drug conjugates where precise control over conjugation order is essential.

Structural Biology and Photoaffinity Probe Design

The availability of an experimentally solved X‑ray structure for the core 2‑azido‑2‑methylpropanoic acid scaffold [1] provides a validated geometric template for computational docking, molecular dynamics simulations, and density functional theory (DFT) calculations. Researchers developing photoaffinity probes based on the diazido strategy [2] can use the methyl ester as a structurally characterized, compact aliphatic azide component whose geometry is known, reducing the uncertainty inherent in modeling flexible azidoalkyl linkers.

Drug-Like Triazole Library Synthesis

The methyl ester's XLogP3 of 1.8 sits within the optimal range for oral bioavailability (Lipinski Rule of 5), whereas the corresponding tert‑butyl ester exceeds XLogP3 2.5 and risks poor aqueous solubility [1][2]. Medicinal chemistry teams synthesizing 1,2,3‑triazole compound collections via CuAAC can select the methyl ester to maintain drug‑like physicochemical properties without requiring a post‑click ester deprotection step, streamlining the synthesis–assay cycle.

Dendrimer and Polymer Functionalization

The α‑azidoisobutyrate motif has proven utility as a branching unit in dendrimer chemistry: pentaerythritol tetrakis(2‑azidoisobutyrate) (PTAB), constructed from four 2‑azidoisobutyrate arms, serves as a tetra‑azide core for the convergent synthesis of dendrimer‑like copolymers via CuAAC [1]. Methyl 2‑azido‑2‑methylpropanoate can be employed as a monofunctional model compound to optimize click conditions before committing the more precious tetra‑azide scaffold, or it can be directly incorporated as a chain‑end functionalization agent in atom transfer radical polymerization (ATRP) strategies.

Application
Selection Property
Validation Focus
Competitive CuAAC kinetic profiling
Relative reactivity ranking
Kinetic profiling under CuAAC conditions
Structural biology & photoaffinity probe design
Available crystal structure
Computational modeling validation
Drug-like triazole library synthesis
Drug-like lipophilicity (XLogP3 1.8)
Permeability/solubility balance in triazole products
Dendrimer & polymer functionalization
Monofunctional azido ester
CuAAC condition optimization for polymer chemistry
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